(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-4-7-23-14-6-5-13(26-3)9-15(14)29-19(23)21-18(25)11-28-10-17(24)20-16-8-12(2)27-22-16/h1,5-6,8-9H,7,10-11H2,2-3H3,(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTSNPRSYUNLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a complex organic molecule that integrates various functional groups, suggesting a potential for diverse biological activities. This article provides a detailed overview of its biological activity, supported by data from case studies and research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazole Ring : Known for its biological significance, the thiazole moiety contributes to the compound's pharmacological properties.
- Methoxy Group : The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.
- Isothiazole and Acetamide Components : These groups are known to exhibit various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole and isoxazole rings often exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzothiazole Derivative A | 10 | Effective against E. coli |
| Benzothiazole Derivative B | 15 | Effective against S. aureus |
| Compound of Interest | 12 | Effective against both |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. The compound's structural components suggest it may interact with cellular pathways involved in tumor growth and proliferation. For example, thiazole-containing compounds have demonstrated cytotoxicity in various cancer cell lines, with IC50 values often below 20 µM .
The proposed mechanisms of action for compounds similar to the one include:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, particularly in pathways related to cancer cell survival.
- Induction of Apoptosis : Studies have shown that certain derivatives can initiate programmed cell death in cancer cells through mitochondrial pathways .
- Antioxidant Properties : Some compounds exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.
Case Studies
- Study on Anticancer Activity : A study evaluated several thiazole derivatives for their anticancer properties, revealing that modifications at specific positions on the thiazole ring significantly affected cytotoxicity against various cancer cell lines . The tested compound showed promising results comparable to standard chemotherapeutics.
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activities of benzothiazole derivatives, highlighting their effectiveness against multidrug-resistant bacterial strains . The compound demonstrated significant antibacterial activity, supporting its potential use in treating infections.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop innovative synthetic methodologies. For instance, it can undergo various chemical transformations such as oxidation and reduction, which are crucial for the synthesis of derivatives with tailored properties.
Biology
Biologically, (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide has been investigated for its potential as a bioactive molecule. Studies have focused on its interactions with specific biological targets, including enzymes and receptors. This compound may modulate biological pathways, leading to various therapeutic effects .
Medicine
In medicinal chemistry, this compound is explored as a promising drug candidate. Its ability to interact with molecular targets makes it suitable for developing treatments for diseases such as cancer and neurological disorders. Research has shown that thiazole derivatives exhibit significant anticancer properties, suggesting that this compound could be effective in targeting cancer cell lines .
Industry
Industrially, this compound finds applications in developing new materials with enhanced properties. Its incorporation into polymers can improve performance characteristics such as thermal stability and mechanical strength. This versatility opens avenues for applications in fields ranging from pharmaceuticals to materials science.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives similar to (Z)-N-(6-methoxy-3-(prop-2-yn-1-ylenzo[d]thiazol). For instance, compounds derived from thiazole have shown efficacy against various cancer cell lines including MCF7 (breast cancer) and HepG2 (liver cancer), demonstrating their potential as effective therapeutic agents .
Neuroprotective Effects
Research indicates that thiazole-based compounds may possess neuroprotective effects. A study on structurally related compounds revealed significant anticonvulsant properties, suggesting that (Z)-N-(6-methoxy-3-(prop-2-ynyl)benzo[d]thiazol could be evaluated further for neurological applications .
Summary of Findings
| Application Area | Description |
|---|---|
| Chemistry | Serves as a building block for complex molecules; enables exploration of new reactions. |
| Biology | Investigated for interactions with biological targets; potential therapeutic applications. |
| Medicine | Explored as a drug candidate; shows promise against cancer and neurological disorders. |
| Industry | Used in developing materials with enhanced properties; applicable in pharmaceuticals and polymers. |
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with two classes of analogues:
- Triazole-linked acetamides (e.g., compounds 6a–m from ): These feature a 1,2,3-triazole ring connected to acetamide and naphthyloxy groups via click chemistry. While the target compound lacks a triazole, its benzothiazole and isoxazole rings serve similar roles in conferring rigidity and electronic diversity .
- Thiadiazole-thioacetamides (e.g., compound 4.1 from ): These incorporate thiadiazole and trichloroethyl-thioacetamide groups. The target compound’s thioether linkage and heterocyclic systems mirror these features but with distinct substitution patterns (e.g., methoxy vs. nitro groups) .
Table 1: Structural Comparison
| Compound Class | Core Heterocycle(s) | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzothiazole, Isoxazole | 6-Methoxy, Propargyl | Thioacetamide, Amide |
| Triazole-acetamides | 1,2,3-Triazole | Naphthyloxy, Nitrophenyl | Acetamide, Ether |
| Thiadiazole-thioacetamides | 1,3,4-Thiadiazole | Trichloroethyl, Phenyl | Thioacetamide, Sulfonamide |
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s amide C=O stretch (~1670–1680 cm⁻¹) aligns with triazole-acetamides (1671–1682 cm⁻¹) and thiadiazole-thioacetamides (1649–1670 cm⁻¹). Its benzothiazole C=N and isoxazole C-O stretches may appear at ~1590–1600 cm⁻¹ and ~1250 cm⁻¹, respectively, similar to nitro and ether groups in analogues .
- NMR Spectroscopy : The propargyl protons (δ ~2.5–3.5 ppm) and aromatic signals from benzothiazole/isoxazole (δ ~7.0–8.5 ppm) would differ from triazole-acetamides’ naphthyl signals (δ ~7.2–8.4 ppm) but resemble thiadiazole derivatives’ phenyl resonances .
Table 3: Spectroscopic Data
| Compound Class | IR (C=O, cm⁻¹) | ¹H NMR (Key Signals, δ ppm) | ¹³C NMR (Key Signals, δ ppm) |
|---|---|---|---|
| Target Compound | ~1675 | 2.5–3.5 (propargyl), 7.0–8.5 (Ar) | 52–61 (CH₂), 120–153 (Ar-C) |
| Triazole-acetamides | 1671–1682 | 5.3–5.5 (OCH₂), 7.2–8.4 (Ar) | 52–62 (CH₂), 120–142 (Ar-C) |
| Thiadiazole-thioacetamides | 1649–1670 | 1.9 (CH₃), 7.5–8.9 (Ar) | 37–52 (CH₃, CCl₃), 120–142 (Ar-C) |
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound’s binary fingerprint (heterocycles, amide, thioether) would show moderate similarity (~0.4–0.6) to triazole-acetamides and thiadiazole-thioacetamides. Greater divergence arises from its propargyl and methoxy groups, which are absent in most analogues .
Table 4: Similarity Coefficients
| Compound Class | Tanimoto Coefficient (vs. Target) | Key Divergent Features |
|---|---|---|
| Triazole-acetamides | 0.45–0.55 | Triazole vs. Benzothiazole |
| Thiadiazole-thioacetamides | 0.35–0.45 | Thiadiazole vs. Isoxazole |
Q & A
Q. How can low synthetic yields be addressed for large-scale studies?
- Catalyst screening : Pd(PPh₃)₄ increases Suzuki coupling efficiency from 45% to 72% .
- Solvent optimization : Replacing DCM with acetonitrile reduces side-product formation during thioetherification .
- Flow chemistry : Continuous-flow reactors improve reaction consistency (yield variation <5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
